molecular formula C7H15NO B6280177 rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans CAS No. 2247102-22-1

rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans

Cat. No.: B6280177
CAS No.: 2247102-22-1
M. Wt: 129.2
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Description

rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions involving appropriate precursors.

    Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Hydroxyl Group Addition: The hydroxyl group can be added through oxidation reactions or by using hydroxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of substituted cyclopentane compounds.

Scientific Research Applications

rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-(aminomethyl)cyclopentanol: A similar compound with an aminomethyl group instead of a dimethylamino group.

    Cyclopentanol derivatives: Compounds with various substituents on the cyclopentane ring.

Uniqueness

rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol, trans is unique due to its specific stereochemistry and the presence of both a dimethylamino group and a hydroxyl group. This combination of functional groups and stereochemistry can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2247102-22-1

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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